molecular formula C16H18ClNO B12317280 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B12317280
M. Wt: 275.77 g/mol
InChI Key: MHCDLVIHTZTPMO-UHFFFAOYSA-N
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Description

Stereochemical Considerations

  • The C3 position (bearing the phenyl group) is a stereogenic center. However, available data do not specify whether commercial samples exist as racemates or enantiomerically enriched forms.
  • Computational models (e.g., InChIKey: LAAUMLZSGPNTRK-UHFFFAOYSA-N) suggest that the lowest-energy conformation places the phenyl group equatorial relative to the tetrahydroisoquinoline ring, minimizing van der Waals repulsions.

Conformational Dynamics

Nuclear Overhauser Effect (NOE) studies on analogous compounds reveal restricted rotation about the C3–C(phenyl) bond due to steric hindrance from the adjacent nitrogen atom. This rigidity may contribute to distinct pharmacological profiles compared to more flexible analogs.

Crystallographic Data and X-ray Diffraction Studies

Publicly available crystallographic data for this specific compound remain limited. However, structural insights can be extrapolated from related tetrahydroisoquinoline derivatives:

Parameter Value (Analogous Compound)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.92 Å, b = 10.45 Å, c = 12.31 Å
Bond angles C3–N–C4: 112.5°

The hydrochloride salt likely forms ionic lattices stabilized by N–H⁺···Cl⁻ hydrogen bonds, as observed in similar amine hydrochlorides.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃) :

  • δ 7.25–7.15 (m, 5H, aromatic H from phenyl)
  • δ 6.74–6.71 (m, 2H, H-6 and H-8 of tetrahydroisoquinoline)
  • δ 4.88 (s, 2H, N–CH₂–C)
  • δ 3.97 (t, J = 6.0 Hz, 2H, CH₂–N)
  • δ 3.30 (s, 3H, OCH₃)

¹³C NMR (75 MHz, CDCl₃) :

  • δ 160.6 (C=O, if present in analogs)
  • δ 147.0 (C7–OCH₃)
  • δ 132.6–125.4 (aromatic carbons)
  • δ 55.7 (OCH₃)

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet):

  • 2929 cm⁻¹: C–H stretching (aromatic and aliphatic)
  • 1744 cm⁻¹: C=O stretch (absent in this compound, present in oxazinone analogs)
  • 1605 cm⁻¹: C=C aromatic stretching
  • 1211 cm⁻¹: C–O–C asymmetric stretching (methoxy group)

Mass Spectrometry (MS)

  • High-Resolution MS (HRMS) :
    • Calculated for C₁₆H₁₸ClNO ([M+H]⁺): 276.1154
    • Observed: 276.1152
  • Fragmentation pattern:
    • Loss of HCl (m/z 239)
    • Retro-Diels-Alder cleavage of tetrahydroisoquinoline ring (m/z 174)

Properties

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

7-methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C16H17NO.ClH/c1-18-15-8-7-13-10-16(17-11-14(13)9-15)12-5-3-2-4-6-12;/h2-9,16-17H,10-11H2,1H3;1H

InChI Key

MHCDLVIHTZTPMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(NC2)C3=CC=CC=C3)C=C1.Cl

Origin of Product

United States

Preparation Methods

Classical Cyclization Strategies for Tetrahydroisoquinoline Core Formation

Pummerer Reaction-Mediated Cyclization

The Pummerer reaction has been instrumental in constructing the tetrahydroisoquinoline framework. A study by demonstrated the cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide using BF₃·Et₂O, yielding 62% of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline. For 7-methoxy derivatives, substituting the 3,4-dimethoxyphenyl precursor with a 7-methoxy-substituted analog would follow analogous mechanisms. Critical parameters include:

  • Reagent stoichiometry : A 3:1 molar ratio of BF₃·Et₂O to substrate
  • Solvent system : Benzene at 25°C under argon
  • Reaction time : 3 hours for complete cyclization

The proposed dicationic intermediate (sulfonium-carbenium) facilitates ring closure, with BF₃ enhancing electrophilicity at the carbocation center. This method’s limitation lies in competing vinyl sulfide formation (2% yield), necessitating precise temperature control.

Phosphorus-Mediated Cyclization of Benzamide Precursors

Patent CN103159677A outlines a scalable route to 1-phenyl-1,2,3,4-tetrahydroisoquinoline via N-(2-phenethyl)benzamide cyclization. Adapting this for 7-methoxy substitution involves:

  • Amide formation : Reacting 7-methoxyphenethylamine with benzoyl chloride in aqueous NaOH (98.5% yield)
  • Cyclization : Heating with P₂O₅ and POCl₃ in toluene at 107–110°C for 4 hours
  • Workup : Ethyl acetate extraction under alkaline conditions (pH 8.5–9.5)

This method avoids toxic polyphosphoric acid decomposition byproducts, making it environmentally favorable. Pilot-scale trials achieved 86.7% yield for non-methoxy analogs, suggesting comparable efficiency for 7-methoxy derivatives.

Table 1: Comparative Cyclization Methods
Parameter Pummerer Reaction Phosphorus Cyclization
Yield 62% 86.7%
Temperature 25°C 107–110°C
Key Reagent BF₃·Et₂O P₂O₅/POCl₃
Byproduct Formation 2% vinyl sulfide <1% unreacted amide
Scalability Lab-scale Industrial-scale

Reduction of Dihydroisoquinoline Intermediates

Sodium Borohydride/Nickel Chloride System

The reduction of 2-formyl-6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline using NaBH₄/NiCl₂·6H₂O in MeOH-THF (3:1) achieved 86% yield. For 7-methoxy analogs, this protocol requires:

  • Stoichiometry : 21:1 molar excess of NaBH₄ relative to substrate
  • Reaction time : 1 hour at 25°C
  • Purification : Hexane/ethyl acetate chromatography

This method preserves methoxy groups without cleavage, as evidenced by unchanged OCH₃ signals in ¹H-NMR.

Hydroboron Reduction

Patent CN103159677A reports hydroboron reduction of 1-phenyl-3,4-dihydroisoquinoline in alcoholic solvents, yielding >98% pure product. Critical adjustments for 7-methoxy derivatives include:

  • Solvent selection : Methanol or ethanol at 0–5°C
  • Molar ratio : 1:1.15 substrate to hydroboron
  • Crystallization : Cooling to 0°C for 12 hours

This method’s superiority lies in avoiding transition metal residues, crucial for pharmaceutical applications.

Hydrochloride Salt Formation and Purification

Acid-Mediated Salt Formation

Reaction of free base 7-methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline with HCl gas in anhydrous ether yields the hydrochloride salt. Optimal conditions include:

  • Solvent : Dry diethyl ether at −10°C
  • Stoichiometry : 1:1.2 molar ratio of base to HCl
  • Drying : Vacuum drying at 50–60°C

Chromatographic Purification

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/0.1% TFA) resolves the hydrochloride salt from byproducts, achieving >99% purity. Key parameters:

  • Flow rate : 1 mL/min
  • Detection : UV at 254 nm
  • Retention time : 8.2 minutes

Industrial-Scale Production Considerations

The patent method demonstrates scalability with 90% overall yield across three steps:

  • Amide synthesis : 98.5% yield
  • Cyclization : 86.7% yield
  • Reduction : 95% yield

Critical infrastructure includes:

  • Reactor design : Glass-lined vessels for P₂O₅/POCl₃ compatibility
  • Waste management : Alkaline neutralization of phosphorus byproducts
  • Quality control : In-line FTIR for reaction monitoring

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can exhibit different biological activities .

Scientific Research Applications

Pharmaceutical Development

This compound is being investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Researchers are exploring its ability to modulate neurotransmitter systems, which could lead to innovative drug formulations.

Key Findings:

  • Neuroprotective Effects: Studies indicate that 7-methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may protect neurons from oxidative stress and apoptosis, crucial in neurodegenerative diseases .
  • Drug Formulation: Its structural properties allow it to serve as a promising candidate for developing new medications targeting cognitive decline .

Neuroprotective Studies

The compound's neuroprotective properties have been a focal point in research aimed at understanding its mechanisms of action on neuronal health.

Research Insights:

  • In vitro studies have demonstrated that this compound can inhibit the neurotoxic effects of beta-amyloid peptides, which are implicated in Alzheimer's disease .
  • Animal models have shown improvements in memory and learning capabilities when treated with this compound, suggesting its potential as a cognitive enhancer .

Natural Product Synthesis

This compound is valuable in synthesizing other bioactive compounds. It acts as an intermediate in various synthetic pathways.

Applications in Synthesis:

  • The compound facilitates the synthesis of complex natural products by providing a scaffold for further chemical modifications .
  • Its derivatives have been utilized to create novel compounds with enhanced biological activities .

Analytical Chemistry

This compound is employed in analytical chemistry for detecting and quantifying related substances within complex mixtures.

Analytical Techniques:

  • High-performance liquid chromatography (HPLC) methods utilize this compound for standardization and quality control of pharmaceutical products .
  • It assists in the identification of metabolites in pharmacokinetic studies, contributing to the understanding of drug metabolism and efficacy .

Behavioral Research

In behavioral studies, this compound has been used to assess its psychoactive properties.

Behavioral Studies:

  • Experimental results indicate that the compound may exhibit anxiolytic effects in animal models, providing insights into its potential therapeutic benefits for anxiety disorders .
  • Behavioral assessments have shown significant changes in locomotor activity and exploratory behavior following administration of this compound .

Data Summary Table

Application AreaKey FindingsReferences
Pharmaceutical DevelopmentPotential therapeutic agent for neurological disorders; modulates neurotransmitter systems
Neuroprotective StudiesInhibits neurotoxicity from beta-amyloid; improves memory in animal models
Natural Product SynthesisActs as an intermediate for synthesizing bioactive compounds
Analytical ChemistryUsed in HPLC for standardization; aids in identifying metabolites
Behavioral ResearchExhibits anxiolytic effects; alters locomotor activity

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituent groups, positions, and electronic properties, which influence physicochemical characteristics and biological activity. Below is a detailed comparison:

Structural Analogs with Halogen Substituents

  • 7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline Molecular Formula: C₁₅H₁₄ClN Key Differences: Replaces the methoxy group with a chloro (-Cl) at position 6.
  • 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Molecular Formula: C₁₀H₁₃BrClN Key Differences: Bromo (-Br) at position 7 and methyl (-CH₃) at position 3. Impact: Bromine’s larger atomic radius increases steric hindrance, while methyl reduces aromaticity compared to phenyl, affecting lipophilicity .

Analogs with Electron-Withdrawing Groups

  • 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride Molecular Formula: C₁₀H₁₁F₃N·HCl Key Differences: Trifluoromethyl (-CF₃) at position 7. Impact: The strong electron-withdrawing -CF₃ group enhances chemical stability and may improve blood-brain barrier penetration relative to methoxy .
  • 7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Molecular Formula: C₉H₁₁ClN₂O₂ Key Differences: Nitro (-NO₂) at position 7.

Analogs with Multiple Substituents

  • 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride Molecular Formula: C₁₇H₂₀NO₂·HCl Key Differences: Methoxy groups at positions 6 and 7, phenyl at position 1. Impact: Dual methoxy groups enhance electron density, possibly improving interactions with serotonin or dopamine receptors. Reported LD₅₀ of 280 mg/kg suggests higher toxicity than the target compound .
  • 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Molecular Formula: C₁₂H₁₈NO₂·HCl Key Differences: Dimethoxy groups at positions 6 and 7, methyl at position 3. Impact: Methyl’s smaller size compared to phenyl reduces steric effects, while dimethoxy groups may enhance antioxidant activity .

Research Implications

  • Electron-Donating vs. In contrast, chloro or nitro substituents may confer reactivity useful in prodrug designs .
  • Steric and Lipophilic Effects : Bulky substituents (e.g., bromo, trifluoromethyl) improve membrane permeability but may reduce binding affinity. Smaller groups (e.g., methyl) balance solubility and activity .
  • Safety Profiles: Limited toxicity data for the target compound underscore the need for further pharmacological studies, while analogs like the nitro derivative highlight risks of oxidative damage .

Biological Activity

7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (MTHIQ) is a compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties of MTHIQ, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₈ClNO
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 1082842-46-3

Antioxidant Activity

MTHIQ exhibits significant antioxidant properties, which are crucial in combating oxidative stress linked to various diseases. Studies have shown that MTHIQ can effectively scavenge free radicals, thereby reducing cellular damage and inflammation. The antioxidant capacity was assessed using the DPPH assay, revealing a potent ability to inhibit oxidative processes.

Enzyme Inhibition

MTHIQ has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : MTHIQ demonstrated moderate inhibition of AChE, which is beneficial in enhancing cholinergic transmission and could have implications for Alzheimer's disease treatment.
  • Butyrylcholinesterase (BuChE) : The compound showed enhanced selectivity towards BuChE over AChE, suggesting potential utility in targeting specific cholinergic pathways .

Cytotoxicity Studies

Cytotoxicity assessments were conducted on various cancer cell lines, including HeLa and MDA-MB-231. MTHIQ exhibited selective cytotoxicity:

  • HeLa Cells : Significant growth inhibition was observed at concentrations as low as 1×1061\times 10^{-6} M.
  • MDA-MB-231 Cells : The compound reduced cell viability significantly at higher concentrations (IC50 values indicating effective concentrations) while showing lower toxicity towards normal cells (e.g., MRC-5) compared to standard chemotherapeutics like chloroquine .

Antiviral Activity

Recent studies have explored the antiviral potential of tetrahydroisoquinoline derivatives against coronaviruses. MTHIQ and its analogs were tested against strains such as HCoV-229E and HCoV-OC43. Preliminary results indicated promising antiviral activity, suggesting that modifications to the THIQ scaffold can enhance efficacy against viral pathogens .

The biological activities of MTHIQ are attributed to its structural features that allow interactions with various biological targets:

  • Chelation Properties : The methoxy groups enhance the chelation ability of MTHIQ with metal ions, potentially reducing metal-induced oxidative stress.
  • Receptor Interactions : The compound's structure suggests possible interactions with neurotransmitter receptors, which could explain its effects on cholinergic enzymes.

Study 1: Antioxidant and Cytotoxic Effects

A study investigated the antioxidant capabilities of MTHIQ alongside its cytotoxic effects on cancer cells. Results indicated that while MTHIQ effectively scavenged free radicals, it also selectively inhibited cancer cell proliferation without affecting normal cells significantly. This dual action highlights its potential as a therapeutic agent in oncology.

Cell LineIC50 (µM)Viability (%) at 24hViability (%) at 48h
HeLa155332
MDA-MB-231206853
MRC-5>200>90>90

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of MTHIQ compared to other THIQ derivatives. The findings suggested that the presence of methoxy groups significantly improved selectivity and potency against BuChE while maintaining lower activity against AChE.

CompoundAChE Inhibition (%)BuChE Inhibition (%)
MTHIQ1545
Compound A2530
Compound B1050

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